This compound can be synthesized through the reaction of 5-amino-3-(trifluoromethyl)picolinonitrile with thiophosgene. The presence of the trifluoromethyl group enhances its chemical properties, making it valuable in various synthetic pathways. Isothiocyanates are generally known for their biological activity, including potential anticancer properties, which makes this compound of interest in medicinal chemistry .
The primary method for synthesizing 5-isothiocyanato-3-(trifluoromethyl)picolinonitrile involves the following steps:
The reaction mechanism involves nucleophilic attack of the thiophosgene on the amine group of the starting material, resulting in the formation of the isothiocyanate functional group. This reaction can be represented as follows:
This method has been documented in various studies and patents, highlighting its effectiveness in laboratory settings .
The molecular structure of 5-isothiocyanato-3-(trifluoromethyl)picolinonitrile features:
The compound's structural data can be analyzed using techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and X-ray crystallography, which provide insights into its conformation and spatial arrangement .
5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile participates in several types of chemical reactions:
The mechanism of action for 5-isothiocyanato-3-(trifluoromethyl)picolinonitrile primarily involves its electrophilic character due to the isothiocyanate functional group. This allows it to react readily with nucleophiles such as:
This reactivity profile makes it a useful intermediate in organic synthesis and medicinal chemistry applications .
The physical and chemical properties of 5-isothiocyanato-3-(trifluoromethyl)picolinonitrile include:
Safety data sheets indicate that this compound may be harmful if ingested or inhaled, necessitating appropriate safety measures during handling .
5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile has several scientific applications:
Its role as an intermediate in synthesizing pharmaceutical compounds like apalutamide highlights its significance in drug development .
5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile (CAS 951753-87-0) is a heterocyclic building block with the molecular formula C8H2F3N3S and a molecular weight of 229.18 g/mol [1] [5] [9]. This compound features a pyridine core substituted with an electrophilic isothiocyanate (–N=C=S) group, a strong electron-withdrawing trifluoromethyl (–CF3) group, and a nitrile (–CN) moiety. Its unique electronic profile enables precise reactivity in nucleophilic addition and cyclization reactions, making it indispensable in modern medicinal chemistry [9]. The compound’s primary significance lies in its role as a precursor to androgen receptor (AR) antagonists for prostate cancer therapy, particularly apalutamide and its structural analogs, bridging fundamental organic synthesis and targeted drug development.
The isothiocyanate group in this compound serves as a critical electrophilic "handle" for constructing thiourea linkages essential for AR antagonists. It reacts regioselectively with amines to form thiourea bridges, which anchor the pyridine core to hydrophobic pharmacophores in AR inhibitors. This reactivity is leveraged in developing second-generation nonsteroidal AR antagonists, which overcome resistance mutations (e.g., F876L) seen with earlier drugs like enzalutamide [4] [10].
Table 1: Comparative Androgen Receptor Antagonist Activity of Derivatives Synthesized from 5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile
Compound | IC50 (nM) | Structural Features | Efficacy vs. Enzalutamide |
---|---|---|---|
6a | 46.8 ± 6.2 | Pyridine core, thiourea linkage | 101% |
6c | 46.2 ± 4.1 | Pyridine core, thiourea linkage | 91% |
6i | 68.15 ± 4.6 | –CF3, –CN substitutions | 102% |
19a | <40* | Pyridine core, hydroxymethyl | Superior antiproliferative activity |
Enzalutamide | 42.8 ± 7.9 | Benzene core | Reference (100%) |
*Exact value not reported; described as superior in antiproliferative assays [4].
Derivatives like 19a exhibit enhanced antiproliferative activity in prostate cancer cells (LNCaP, VCaP) by dual mechanisms: blocking androgen-binding domains and inhibiting AR nuclear translocation. The trifluoromethyl group enhances cell membrane permeability and metabolic stability, while the nitrile group coordinates with AR residues (e.g., Asn705), improving binding affinity [4] [10].
This compound is a key advanced intermediate in synthesizing apalutamide (sold as Erleada®), an FDA-approved treatment for non-metastatic castration-resistant prostate cancer. Its chemical signature appears in apalutamide’s pyridine-thiourea pharmacophore, directly contributing to the drug’s 40.5-month metastasis-free survival benefit observed in clinical trials [5] [7].
Table 2: Synthetic Applications in Apalutamide and Analog Production
Application | Reaction Sequence | Yield | Industrial Relevance |
---|---|---|---|
Apalutamide intermediate | Cyclization with 2-(4-aminophenoxy)-N-methylpropanamide via thiourea formation | 72–76% | Key GMP-scale step [1] |
Thiohydantoin/hydantoin analogs | Lithiation at C4, hydroxyalkylation with paraformaldehyde | 69–81% | Enables side-chain diversification [4] |
Pyridine-based AR antagonists | Nucleophilic addition with substituted anilines (e.g., 3-fluoro-4-aminobenzonitrile) | 60–88% | Generates resistance-overcoming analogs [10] |
Industrial synthesis starts from 5-amino-3-(trifluoromethyl)picolinonitrile, which undergoes thiophosgene-mediated isothiocyanation in chloroform/N,N-dimethylacetamide mixtures. Critical process parameters include:
Manufacturers like Sinoway Pharma and Sandoo Pharma utilize this intermediate to produce analogs with modified pharmacokinetics, such as reduced blood-brain barrier penetration (lower seizure risk vs. enzalutamide) [5] [7].
Despite utility, fundamental questions persist about this compound’s structure-activity relationships (SAR):
Stereoelectronic Effects
Biological Target Engagement
Table 3: Key Research Gaps and Proposed Investigations
Research Gap | Current Limitations | Proposed Studies |
---|---|---|
Electron-withdrawing group synergy | No data on –CN/–CF3 electrostatic fields | Quantum mechanical mapping of π-system electron density |
Hydrolytic pathways | Unidentified metabolites in microsomal assays | LC-MS characterization of cyano → carboxylate conversion products |
Mutant AR selectivity | F876L resistance not systematically tested | X-ray crystallography of analogs bound to F876L-mutated AR LBD |
Addressing these gaps could unlock third-generation AR antagonists. For instance, replacing the nitrile with trifluoromethoxy groups may improve metabolic stability while retaining steric bulk [4] [9].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0